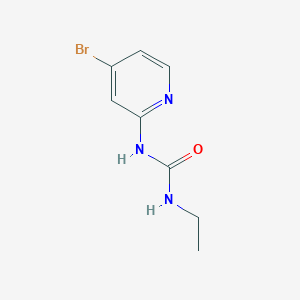

1-(4-Bromopyridin-2-yl)-3-ethylurea

Description

Significance of Urea (B33335) Functionality in Organic Chemistry

The synthesis of urea derivatives is well-established in organic chemistry, with common methods including the reaction of an amine with an isocyanate. nih.gov Safer alternatives to hazardous reagents like phosgene (B1210022), such as N,N'-carbonyldiimidazole (CDI), have also been developed and are widely used. nih.gov

Role of Halogenated Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its presence in a molecule can significantly influence properties such as solubility, basicity, and the ability to engage in various intermolecular interactions. When a halogen atom, such as bromine, is introduced onto the pyridine scaffold, it can further modulate the molecule's physicochemical and pharmacokinetic properties.

Halogenation can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Moreover, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic partner. This type of interaction has been increasingly recognized as a valuable tool in drug design for enhancing binding affinity and specificity. The bromine atom in the 4-position of the pyridine ring in 1-(4-Bromopyridin-2-yl)-3-ethylurea is strategically placed to potentially engage in such interactions.

Overview of Pyridine-Urea Hybrids in Academic Research

The combination of pyridine and urea functionalities has given rise to a plethora of compounds with significant research interest, particularly in the realm of oncology. Many pyridine-urea hybrids have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of phenylurea and pyridyl-urea have shown promise as potent antitumor agents. The urea moiety often plays a key role in binding to the hinge region of the kinase domain, a common feature in many kinase inhibitors.

Beyond cancer, pyridine-urea derivatives have been explored for other therapeutic applications, including as ALK5 (TGF-β type I receptor) inhibitors for fibrotic diseases and as urease inhibitors. google.com The modular nature of their synthesis allows for the systematic variation of substituents on both the pyridine and urea components, facilitating the optimization of their biological activity.

Research Scope and Objectives for this compound

The specific compound, this compound, is a representative example of this class of molecules. Research into this compound and its analogs is generally aimed at understanding how the interplay between the 4-bromopyridine (B75155) and ethylurea (B42620) moieties influences its chemical properties and potential biological activity. The primary objectives for studying such a compound would typically include:

Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the compound's structure and purity using analytical techniques.

Structural Analysis: Investigating its three-dimensional conformation and potential for intermolecular interactions.

Biological Screening: Evaluating its activity in various biological assays to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand which parts of the molecule are critical for its activity and to optimize its properties.

While detailed research findings on this compound are not extensively published in peer-reviewed literature, its chemical structure suggests it is a molecule of interest for chemical and pharmaceutical research.

Detailed Research Findings

Publicly available research specifically detailing the biological activities of this compound is limited. However, information from chemical suppliers and patent literature provides some insight into its synthesis and potential utility.

The synthesis of this compound is typically achieved through the reaction of 4-bromo-2-aminopyridine with ethyl isocyanate. This is a standard and efficient method for the formation of unsymmetrical ureas.

A patent for pyrido-oxazine derivatives as ALK5 inhibitors mentions a structurally related compound, 1-(4-bromopyridin-2-yl)-3-(2-(4-methylpiperazin-1-yl)ethyl)urea, as an intermediate in the synthesis of more complex molecules. google.com This suggests that this compound could also serve as a valuable building block in the synthesis of potential therapeutic agents, particularly those targeting the ALK5 signaling pathway, which is implicated in fibrosis and other diseases. google.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1031432-46-8 |

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight | 244.09 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

This data is compiled from chemical supplier information.

Further research would be necessary to fully elucidate the biological activity profile and therapeutic potential of this specific compound. Such studies would likely involve screening against a panel of biological targets, such as protein kinases or other enzymes, to identify any inhibitory activity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPFGBOKXFCNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromopyridin 2 Yl 3 Ethylurea and Analogues

Strategies for Urea (B33335) Bond Formation in N-Substituted Systems

The urea functional group is a cornerstone in many biologically active molecules and materials. Its synthesis, particularly for asymmetrically substituted ureas, has been the subject of extensive research, leading to a variety of established and emerging methods.

Historically, the synthesis of N-substituted ureas relies on a few robust and widely adopted methods. The most common industrial approach for producing urea itself involves the energy-intensive Haber-Bosch process to create ammonia (B1221849), followed by the Bosch-Meiser process, which reacts ammonia and carbon dioxide under high temperature and pressure. researchgate.netarxiv.orgnexanteca.com

For the laboratory-scale synthesis of more complex, substituted ureas like the title compound, the primary conventional method involves the reaction of an amine with an isocyanate. rsc.org This reaction is typically straightforward and provides good control over the substitution pattern.

Other conventional strategies include:

Phosgene (B1210022) Derivatives: The reaction of amines with phosgene or its less hazardous derivatives, such as carbamoyl (B1232498) chlorides, is a classic route to ureas. rsc.org

Hofmann Rearrangement: This method generates an isocyanate intermediate in situ from a primary amide using reagents like phenyliodine diacetate (PIDA). The isocyanate then reacts with an amine to form the urea. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This approach avoids the need to handle potentially toxic isocyanates directly.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement of acyl azides can produce isocyanates, which are then trapped by amines to yield ureas. organic-chemistry.org

Table 1: Comparison of Conventional Urea Synthesis Methods

| Method | Reactants | Key Features |

|---|---|---|

| Amine + Isocyanate | R-NH₂ + R'-NCO | Direct, common for substituted ureas. |

| Amine + Phosgene/Derivative | R-NH₂ + COCl₂ (or equivalent) | Traditional method, often involves hazardous reagents. rsc.org |

| Hofmann Rearrangement | R-CONH₂ + Amine Source | In-situ generation of isocyanate from an amide. organic-chemistry.org |

| Haber-Bosch/Bosch-Meiser | N₂ + H₂ → NH₃; NH₃ + CO₂ → Urea | Industrial scale, high temperature/pressure, energy-intensive. arxiv.orgnexanteca.com |

In response to the environmental impact of conventional methods, which often rely on hazardous reagents and energy-intensive conditions, significant research has focused on developing greener synthetic routes. nexanteca.com

Key innovations include:

Aqueous Synthesis: A simple, mild, and efficient method for synthesizing N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents. rsc.orgrsc.org This approach is suitable for large-scale synthesis and simplifies product isolation. rsc.org

Electrochemical Synthesis: Emerging technologies enable the direct synthesis of urea from nitrogen gas (N₂) and carbon dioxide (CO₂) under ambient conditions. One such method uses a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets in an electrochemical flow reactor. acs.org Other electrochemical approaches utilize nitrate (B79036) (NO₃⁻) and CO₂ as feedstocks, offering a pathway to synthesize urea from wastewater contaminants using renewable electricity. acs.orgspringernature.com

Plasma-Based Synthesis: An innovative approach uses plasma-ice interaction to synthesize urea. Gas mixtures like N₂ + CO₂ or NH₃ + CO₂ are subjected to plasma, creating high-energy reactive species that form urea within the ice matrix. arxiv.org This method offers a potential low-energy alternative to traditional processes. arxiv.org

Sustainable Feedstocks: Efforts are underway to decarbonize the conventional Haber-Bosch process by using "green ammonia," produced using hydrogen from water electrolysis powered by renewable energy, and CO₂ sourced from carbon capture technologies or biomass. nexanteca.comureaknowhow.com

Synthesis of 4-Bromopyridin-2-amine Precursors

The availability of the 4-bromopyridin-2-amine starting material is critical. The synthesis of this precursor is a challenge in itself, requiring precise control over the regioselectivity of functionalization on the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.govnih.gov

Table 2: Selected Synthesis Routes for 4-Bromopyridin-2-amine

| Starting Material | Key Steps | Reference |

|---|---|---|

| 2,4-dibromopyridine-N-oxide | Ammoniation followed by reduction. | google.com |

| 4-bromopyridine (B75155) hydrochloride | Esterification, amination, and Hoffmann degradation. | chemicalbook.com |

| 4-bromopyridine hydrochloride | Reaction with ferrous sulfate, H₂O₂, followed by amination with ammonia solution and subsequent reaction with bromine and NaOH. | guidechem.com |

To overcome the inherent reactivity patterns of pyridine, chemists employ directed functionalization strategies. Directed ortho-metalation is a powerful technique where a functional group on the pyridine ring directs a strong base (like an organolithium reagent) to deprotonate an adjacent C-H bond. znaturforsch.com This creates a metalated intermediate that can then react with an electrophile.

However, the electron-deficient nature of pyridines can lead to side reactions, such as the addition of the organometallic reagent to the ring. znaturforsch.com Milder conditions and greater functional group tolerance can be achieved using mixed-metal bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). znaturforsch.com More recently, methods for the directing group-free meta-C-H functionalization of pyridines have been developed, often involving the temporary dearomatization of the ring to create a more reactive electron-rich intermediate. nih.govsnnu.edu.cn

Introducing a halogen at a specific position on the pyridine ring is a common and crucial transformation. Electrophilic aromatic substitution on pyridine typically requires harsh conditions and favors functionalization at the 3-position. nih.gov

Achieving 4-halogenation requires more nuanced strategies: acs.org

N-Oxide Intermediates: Pyridine can be converted to its N-oxide, which alters the electronic properties of the ring, facilitating 4-selective nitration. The nitro group can then be displaced by a halide. acs.org

Metalation-Trapping: As described above, directed metalation can be used to introduce a metal at a specific position, which is then "trapped" by a halogen source. acs.org

Phosphonium (B103445) Salt Displacement: A modern approach involves the design of heterocyclic phosphine (B1218219) reagents that are selectively installed at the 4-position of pyridines to form phosphonium salts. These salts can then be displaced by a halide nucleophile, providing a versatile and functional-group-tolerant method for 4-halogenation. nih.govnih.gov

Coupling Reactions for Pyridyl-Urea Scaffold Assembly

The final assembly of the 1-(4-Bromopyridin-2-yl)-3-ethylurea scaffold is most directly accomplished by the nucleophilic addition of the 2-amino group of 4-bromopyridin-2-amine to ethyl isocyanate. chemicalbook.com This reaction is a specific instance of the general urea formation strategy discussed previously.

For more complex analogues, multi-step sequences involving modern cross-coupling reactions are often employed. These strategies build a more elaborate scaffold before the final urea formation step.

Examples from Analogue Synthesis:

Suzuki Coupling: In the synthesis of novel anticancer agents, (2-aminopyridin-4-yl)boronic acid was coupled with 6-bromoquinazoline (B49647) or a protected 5-bromo-1H-indazole using a palladium catalyst. The resulting amine was then treated with an appropriate isocyanate to form the final pyridyl-urea product. nih.gov

Negishi Coupling: While not directly applied to the title compound, Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for forming C-C bonds and has been used to synthesize bipyridine derivatives from bromopyridines and 2-pyridyl zinc halides. preprints.orgmdpi.com Such methods could be adapted to construct complex pyridyl backbones for urea synthesis.

These advanced coupling reactions highlight the modularity of modern synthetic chemistry, allowing for the construction of diverse libraries of pyridyl-urea compounds for various applications.

Palladium-Catalyzed C-N Cross-Coupling Reactions of Bromopyridines with Ureas

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the synthesis of aryl and heteroaryl ureas. acs.orgresearchgate.netrsc.org This methodology is highly effective for coupling bromopyridines with ureas, providing a direct route to compounds like this compound. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide (4-bromopyridine derivative) with a nitrogen-containing nucleophile (ethylurea). researchgate.netscispace.com

The general applicability of palladium-catalyzed N-arylation has made it a vital tool in the synthesis of a wide array of nitrogen-containing compounds, including complex pharmaceutical intermediates. acs.orgrsc.org The continual development of new ligands and catalyst systems has expanded the scope and efficiency of these reactions, allowing for milder reaction conditions and broader functional group tolerance. researchgate.netscience.gov For instance, the use of specialized ligands can overcome challenges associated with the coordination of the pyridine nitrogen to the palladium center, which can sometimes impede catalytic activity. beilstein-journals.org

A typical synthetic approach might involve the reaction of 2-amino-4-bromopyridine (B18318) with ethyl isocyanate to form the ethylurea (B42620) precursor, followed by a palladium-catalyzed coupling step if a more complex aryl group is desired. Alternatively, direct coupling of 4-bromopyridin-2-amine with a pre-formed urea or isocyanate can be achieved. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, XPhos), and base (e.g., Cs₂CO₃, NaOtBu) is crucial for optimizing the reaction yield and purity of the final product. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling for Pyridyl Urea Synthesis

| Aryl Halide | Urea/Amine | Catalyst System | Product | Reference |

| 2-Bromopyridine | Ethylurea | Pd(OAc)₂ / BINAP, Cs₂CO₃ | 1-(Pyridin-2-yl)-3-ethylurea | researchgate.net |

| 4-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | N-(4-Pyridyl)aniline | researchgate.net |

| 3-Bromopyridine | Dimethylamine | Pd(OAc)₂ / XPhos, NaOtBu | 3-(Dimethylamino)pyridine | researchgate.net |

| 2-Chloropyridine | Benzophenone Imine | Pd₂(dba)₃ / Josiphos, NaOtBu | N-(2-Pyridyl)benzophenone imine | researchgate.net |

Other Transition Metal-Mediated Syntheses of Pyridyl-Urea Derivatives

While palladium catalysis is prevalent, other transition metals such as copper and iron have emerged as viable alternatives for the synthesis of pyridyl-urea derivatives. researchgate.netbeilstein-journals.org Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Chan-Lam couplings, provide a cost-effective and sometimes complementary approach to palladium-based methods. beilstein-journals.orgresearchgate.net These reactions can be particularly useful for the arylation of ureas and related nitrogen nucleophiles. researchgate.net For example, CuI in the presence of a diamine ligand and a base like K₃PO₄ has been used to couple aryl iodides with urea. researchgate.net Copper(II) acetate (B1210297) has also been employed to catalyze the formation of C-N bonds in the synthesis of various heterocyclic compounds. beilstein-journals.orgchim.it

Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and economical alternative to those using precious metals. beilstein-journals.orgmdpi.com Iron catalysts, often in combination with specific ligands, can mediate the coupling of aryl halides with various nucleophiles. rsc.org While less common for direct urea coupling, iron-catalyzed amination reactions pave the way for subsequent urea formation. The development of pincer-supported iron catalysts has shown promise in the dehydrogenative coupling of methanol (B129727) with primary amines to form symmetric ureas, with hydrogen gas as the only byproduct. rsc.org

These alternative methods, summarized in the table below, broaden the synthetic chemist's toolkit for accessing diverse pyridyl-urea structures.

Table 2: Alternative Transition Metal-Mediated Syntheses of Pyridyl-Urea Analogues

| Metal Catalyst | Coupling Partners | Reaction Type | Product Type | Reference |

| Copper(I) Iodide | Aryl Iodide, Urea | Ullmann Coupling | Aryl Urea | researchgate.net |

| Copper(II) Acetate | 2-Bromopyridine, Isatin | Domino Reaction | Pyrido[2,1-b]quinazolinone | chim.it |

| Iron(III) Chloride | Aryl Chloride, Grignard Reagent | Cross-Coupling | Alkylated Arene | rsc.org |

| Pincer-Iron Complex | Methanol, Primary Amine | Dehydrogenative Coupling | Symmetric Urea | rsc.org |

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for further chemical modifications. These derivatizations can be broadly categorized into modifications at the ethylurea moiety, functional group interconversions on the bromopyridine ring, and regioselective functionalization approaches.

Modifications at the Ethylurea Moiety

The ethylurea portion of the molecule offers several sites for modification to probe structure-activity relationships. The terminal ethyl group can be replaced with other alkyl or aryl substituents to investigate the impact of steric and electronic properties. Research has shown that while small substituents like cyclopropyl (B3062369) and t-butyl are tolerated, they often lead to a decrease in potency in certain biological assays, suggesting the ethyl group may be optimal for specific targets. rsc.org

The synthesis of such analogues often involves reacting 2-amino-4-bromopyridine with a variety of isocyanates or employing multi-step synthetic sequences involving carbamoyl chlorides.

Table 3: Examples of Modifications at the Urea Moiety

| Starting Material | Reagent | Modification Type | Resulting Moiety | Reference |

| 2-Amino-4-bromopyridine | Cyclopropyl isocyanate | Alkyl group variation | 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea | rsc.org |

| Amine | Aryl isocyanate | N,N'-diarylurea synthesis | N,N'-diarylurea | nih.gov |

| Benzimidazole carbamate | --- | Carbamate to urea conversion | Benzimidazole urea | rsc.org |

Functional Group Interconversions on the Bromopyridine Ring

The bromine atom on the pyridine ring is a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position. ub.eduvanderbilt.edu The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction enables the introduction of various aryl, heteroaryl, and alkyl groups. beilstein-journals.orgmdpi.com For example, Suzuki coupling has been successfully applied to 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) to introduce a range of aryl groups. mdpi.com

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines, can also be employed to further functionalize the bromopyridine ring. These reactions significantly expand the chemical space accessible from the this compound core. For instance, the Stille coupling, which utilizes organostannanes, offers another avenue for C-C bond formation. acs.org

These functional group interconversions are instrumental in creating libraries of analogues for medicinal chemistry programs and materials science applications.

Table 4: Functional Group Interconversions on the Bromopyridine Ring

| Reaction Type | Coupling Partner | Catalyst System | Introduced Functional Group | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Aryl group | mdpi.com |

| Stille Coupling | (Z)-1-Ethoxy-2-(tributylstannyl)ethene | Pd(PPh₃)₄ | Ethoxyvinyl group | acs.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst | Alkynyl group | beilstein-journals.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand | Amino group | acs.orgresearchgate.net |

Regioselective Functionalization Approaches

Achieving regioselective functionalization of the this compound core is crucial for synthesizing specific isomers and avoiding unwanted side products. The inherent reactivity of the pyridine ring, influenced by the positions of the nitrogen atom and existing substituents, often dictates the site of further reactions. C-H activation is a powerful strategy for the direct functionalization of pyridine rings, often guided by directing groups. bath.ac.ukmdpi.com

For instance, in quinoline (B57606) N-oxides, C-H functionalization can be directed to the C2 position. mdpi.com While direct C-H functionalization of the this compound core has not been extensively reported, the principles of regioselectivity from related systems can be applied. The urea moiety itself could potentially act as a directing group, influencing the regioselectivity of metal-catalyzed C-H functionalization on the pyridine ring.

Late-stage functionalization of a synthesized core molecule is another important strategy. For example, a halogenated benzo[b] acs.orgCurrent time information in Bangalore, IN.oxazin-2-one was subjected to Suzuki coupling to introduce various aryl groups, demonstrating the utility of this approach for diversifying a core structure. nih.gov Such strategies allow for the efficient generation of a library of analogues from a common intermediate, which is highly valuable in drug discovery.

Spectroscopic Analysis of this compound Unavailable in Publicly Accessible Research

A comprehensive search for detailed experimental data for the structural and spectroscopic analysis of the chemical compound This compound has found no publicly available research or documentation. Despite the compound being listed by several chemical suppliers with the CAS Number 1031432-46-8, specific datasets for its characterization via advanced spectroscopic techniques have not been located in peer-reviewed journals, patents, or open-access chemical databases. scisupplies.euguidechem.com

The synthesis of this compound is generally understood to involve a reaction between 2-Amino-4-bromopyridine and ethyl isocyanate. evitachem.com However, detailed characterization data, which typically accompanies the synthesis and reporting of a novel compound in scientific literature, remains elusive.

Consequently, the creation of an article with the specified detailed sections on its spectroscopic analysis is not possible at this time. The required subsections are as follows:

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Without access to primary research data, any attempt to populate these sections with findings or data tables would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to make the structural and spectroscopic details of 1-(4-Bromopyridin-2-yl)-3-ethylurea available.

X-ray Crystallography of this compound and Related Structures

While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state properties. Studies on urea (B33335) derivatives containing bromopyridine and other substituted phenylureas allow for a detailed and scientifically grounded projection of the molecule's conformation, intermolecular interactions, and the role of the bromine substituent in its crystal packing.

Solid-State Molecular Conformations and Geometries

In many phenylurea derivatives, the conformation is influenced by the formation of intramolecular hydrogen bonds. For instance, some phenylurea moieties adopt a cone conformation where the phenylureido groups are involved in an intramolecular N–H···O bifurcated hydrogen bond. researchgate.net However, the specific substitution pattern in this compound, with the urea group at the 2-position of the pyridine (B92270) ring, may favor an extended or twisted conformation to minimize steric hindrance.

Computational studies on related molecules, such as 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea, have shown that the most stable calculated conformation is consistent with the one determined by single-crystal X-ray diffraction. bohrium.com This suggests that theoretical modeling can provide a reliable prediction of the molecular geometry for this compound.

Table 1: Predicted Bond Lengths and Angles for this compound based on Related Structures

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-N (Urea) Bond Length | ~1.36 Å |

| C-Br Bond Length | ~1.90 Å |

| N-C-N (Urea) Angle | ~117° |

| C-N-C Angle | ~125° |

| C-C-Br Angle | ~119° |

Note: These values are estimations based on data from similar compounds and may vary in the actual structure.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Motifs, π-Stacking Interactions)

The crystal packing of this compound will be dominated by a network of intermolecular hydrogen bonds, a common feature in urea-containing compounds. The urea group provides both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust and predictable hydrogen bonding motifs. libretexts.orgibchem.com

In many urea derivatives, intermolecular N-H···O=C hydrogen bonds lead to the formation of one-dimensional chains or tapes. These chains can then pack in various ways, influenced by other weaker interactions such as C-H···N, C-H···O, and π-π stacking interactions between the pyridine rings. The ethyl group, being aliphatic, will likely engage in weaker van der Waals interactions.

The presence of the pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can lead to more complex, three-dimensional hydrogen-bonded networks. For example, in co-crystals of other pyridine derivatives, –COOH···N(py) hydrogen bonds are observed. mdpi.com Similarly, the pyridine nitrogen in this compound could interact with N-H groups from neighboring molecules.

Hirshfeld surface analysis of related compounds has been used to visualize and quantify these intermolecular interactions, confirming the prevalence of hydrogen bonding and other close contacts in the crystal lattice. researchgate.net The packing of molecules in the crystal has a direct influence on the material's physical properties. acs.org

Analysis of Halogen Bonding in Bromopyridine Derivatives

A significant feature in the crystal structure of this compound is the potential for halogen bonding. The bromine atom on the pyridine ring can act as a halogen bond donor, forming an attractive interaction with a Lewis base (electron donor). mdpi.com This interaction, denoted as C-Br···Y (where Y is a nucleophilic atom like O, N, or another halogen), is directional and arises from the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a σ-hole.

In related bromopyridine derivatives, halogen bonds have been shown to be a significant structure-directing force. For instance, in N-alkyl-3-bromopyridinium salts, C−Br···I− halogen bonds are observed. mdpi.com The strength of these interactions is influenced by the nature of the acceptor and the electronic environment of the bromopyridine.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformational landscape of flexible molecules like 1-(4-Bromopyridin-2-yl)-3-ethylurea. The presence of rotatable bonds around the urea (B33335) and pyridine (B92270) groups allows the molecule to adopt various spatial arrangements (conformers), each with a different energy.

DFT calculations can determine the relative energies of these conformers to identify the most stable, low-energy structures. For example, studies on similar N,N'-dipyridyl urea compounds have shown that they can adopt different conformations, such as a 'ZZ' conformation, which may be energetically favorable. rsc.org The calculations also reveal how the polarity of the solvent can influence conformational preference; a particular conformer might be more stable in a polar solvent like water compared to a non-polar environment. rsc.org For a related compound, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, DFT calculations with the cc-pVTZ basis set were used to predict its most stable optimized structure. nih.gov

Such studies on this compound would involve optimizing the geometry of various possible conformers and calculating their energies. The results would indicate which shapes the molecule is most likely to adopt and how it might change its conformation in different biological environments.

Table 1: Example of DFT-Calculated Relative Energies for Conformers of a Pyridyl Urea Derivative This table is illustrative and based on typical data from DFT studies on related molecules.

| Conformer | Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| A | 0° (cis-cis) | 0.00 | 0.00 |

| B | 180° (trans-trans) | 1.52 | 1.25 |

| C | 90° (cis-trans) | 3.14 | 2.89 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be located primarily on the electron-rich urea moiety and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring and influenced by the electron-withdrawing bromine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. iucr.org DFT calculations for related bromopyridine derivatives have been used to determine these parameters and analyze molecular reactivity. nih.goviucr.org

Table 2: Example Frontier Molecular Orbital Energies from DFT Calculations on a Bromopyridine Derivative This table is illustrative and based on data from studies on related molecules.

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -2.20 |

| HOMO-LUMO Gap (ΔE) | 4.34 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to show different regions of charge distribution: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show:

Negative potential (red) around the carbonyl oxygen of the urea group and the nitrogen atom of the pyridine ring. These are the most likely sites for hydrogen bonding and interactions with positive centers.

Positive potential (blue) around the N-H protons of the urea group, making them potential hydrogen bond donors.

The bromine atom would also influence the electrostatic potential of the pyridine ring.

MEP analysis helps in understanding non-covalent interactions, which are crucial for ligand-receptor binding. arxiv.org

Molecular Dynamics Simulations and Conformational Behavior in Solution

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life.

For this compound in a solvent like water, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule and form hydrogen bonds. rsc.org

Aggregation: Whether molecules of the compound tend to self-associate or form clusters in solution. Studies on other urea derivatives have shown that they can form aggregates, which can be a critical factor in their mechanism of action or solubility. nih.govresearchgate.netaip.org

MD simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic, dynamic environment, such as the cytoplasm or a binding pocket of a protein. rsc.orgnih.gov

Mechanistic Insights into Reaction Pathways and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the entire reaction pathway, from reactants to products.

This involves:

Identifying Intermediates: Locating stable or transient species that form during the reaction. For example, the synthesis of many urea derivatives proceeds through an isocyanate intermediate, and computational studies can confirm its formation and subsequent reactions. researchgate.netorganic-chemistry.orgacs.org

Calculating Transition States: Finding the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Studies on the reactions of other urea derivatives, such as their acid-catalyzed reactions, have used computational methods to map the reaction steps, including initial protonation and subsequent rearrangements. rsc.org This knowledge is crucial for optimizing reaction conditions in synthesis and understanding potential metabolic pathways in a biological context.

Ligand-Receptor Interaction Modeling Methodologies

If this compound is being investigated as a potential drug, understanding its interaction with its biological target (receptor) is essential. Ligand-receptor interaction modeling uses computational techniques to predict and analyze how a small molecule (ligand) binds to a protein (receptor).

The primary methodologies include:

Molecular Docking: This technique predicts the preferred orientation (pose) of the ligand when bound to the receptor's binding site. It uses a scoring function to estimate the binding affinity. Docking studies on other urea-based inhibitors have successfully predicted their binding modes. tandfonline.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations of the ligand-receptor complex are performed to assess the stability of the predicted binding pose and to observe the dynamic interactions over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy from MD simulation trajectories, providing a more accurate estimate of binding affinity than docking scores alone. nih.govacs.org These calculations can break down the energy contributions from different types of interactions (e.g., electrostatic, van der Waals).

For this compound, these models would identify which amino acid residues in the target protein are crucial for binding and what types of interactions (e.g., hydrogen bonds with the urea group, π-π stacking with the pyridine ring) stabilize the complex.

Table 3: Example of Binding Free Energy Contributions for a Urea-Based Inhibitor This table is illustrative and based on typical data from MM/GBSA calculations on related ligand-receptor complexes.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 52.1 |

| Non-polar Solvation Energy | -6.4 |

| Total Binding Free Energy (ΔGbind) | -28.2 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For compounds like this compound, which contains motifs common in kinase inhibitors, molecular docking studies would be instrumental in predicting its binding affinity and mode to various protein kinases.

In studies of similar pyridin-2-yl urea inhibitors targeting kinases like Apoptosis signal-regulating kinase 1 (ASK1), molecular docking is a primary step to predict possible binding modes. mdpi.comnih.gov For instance, a typical docking protocol would involve preparing the three-dimensional structure of this compound and docking it into the ATP-binding site of a target kinase. The results would be analyzed based on the docking score and the interactions formed.

A hypothetical molecular docking study for this compound against a target kinase might yield results similar to those shown in the table below, which is based on findings for analogous compounds.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | Asp593, Cys531, Glu500 |

| Kinase B | -7.9 | Leu480, Val520, Phe580 |

| Kinase C | -9.1 | Met550, Pro552, Lys490 |

Note: This table is for illustrative purposes and is not based on published experimental data for this specific compound.

Binding Energy Calculations

Following molecular docking, more rigorous computational methods like binding free energy (BFE) calculations can be employed to provide a more accurate estimation of the binding affinity. mdpi.comnih.gov Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for this purpose. mdpi.com

These calculations would consider the docked pose of this compound within the kinase active site and simulate the molecular dynamics of the complex in a solvent environment. The binding free energy is then calculated by considering various energy components, including van der Waals, electrostatic, and solvation energies. mdpi.commdpi.com

Table 2: Hypothetical Binding Free Energy Components for the this compound-Kinase Complex

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 55.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -15.6 |

Note: This table is for illustrative purposes and is not based on published experimental data for this specific compound.

A favorable negative binding free energy would suggest a stable interaction between the compound and the target protein.

Structural Insights into Binding Pocket Interactions

Detailed analysis of the docked conformation of this compound would provide structural insights into the specific interactions within the binding pocket. This analysis is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors.

Key interactions would likely involve:

Hydrogen Bonds: The urea moiety is a key hydrogen bond donor and acceptor. The N-H groups can form hydrogen bonds with the backbone carbonyls of hinge region residues (e.g., Cys531), while the carbonyl oxygen can interact with backbone N-H groups. mui.ac.ir

Hydrophobic Interactions: The ethyl group and the pyridine ring would likely engage in hydrophobic interactions with nonpolar residues in the active site. The bromine atom on the pyridine ring could also participate in halogen bonding or hydrophobic interactions.

Pi-Stacking: The pyridine ring could form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.

Structure Activity Relationship Sar and Ligand Design Principles

Methodologies for Establishing Structure-Activity Relationships in N-Pyridylurea Systems

Analog Synthesis: A library of related compounds is created by systematically altering specific parts of the lead molecule, 1-(4-Bromopyridin-2-yl)-3-ethylurea. This includes modifying substituents on the pyridine (B92270) ring, changing the length and nature of the alkyl chain on the urea (B33335), and substituting the bromine atom with other groups. researchgate.netmdpi.com

Biological Screening: The synthesized analogs are then tested in relevant biological assays to determine their activity (e.g., enzyme inhibition, receptor binding, or cellular effects).

Data Analysis: By comparing the chemical structures with their corresponding biological activities, researchers can deduce critical relationships. For instance, if analogs with electron-withdrawing groups on the pyridine ring consistently show higher activity, it suggests that this electronic feature is beneficial for the desired biological effect. creative-proteomics.com

Computational Modeling: Techniques like molecular docking can simulate how these analogs bind to a biological target, providing a structural basis for the observed SAR data. nih.gov

This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds. oncodesign-services.com

Systematic Substituent Effects on the Pyridine Ring

The pyridine ring is a critical component of many biologically active compounds, acting as a hydrogen bond acceptor and participating in various intermolecular interactions. The nature and position of substituents on this ring can dramatically alter a molecule's properties.

The specific placement of the bromine atom at the 4-position in this compound is significant. This position is electronically distinct from the 2-position where the urea group is attached, allowing the bromine to exert a considerable electronic influence on the ring and its interaction potential.

Table 1: Hypothetical Effects of Pyridine Ring Substituents on Activity

| Substituent at Position 4 | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -Br (Bromine) | Electron-withdrawing, Halogen Bond Donor | May enhance binding through halogen bonding and favorable electronics. |

| -Cl (Chlorine) | Electron-withdrawing, Halogen Bond Donor | Similar to bromine, but with different size and polarizability, potentially altering binding affinity. |

| -CH3 (Methyl) | Electron-donating | Could increase electron density on the pyridine nitrogen, possibly enhancing hydrogen bonding. |

| -OCH3 (Methoxy) | Electron-donating | Stronger electron-donating effect than methyl, may also act as a hydrogen bond acceptor. |

| -NO2 (Nitro) | Strongly Electron-withdrawing | Significantly alters ring electronics, which could be favorable or unfavorable depending on the target. |

Influence of Alkyl Chain Variations in the Urea Moiety

The urea functional group is a versatile hydrogen bond donor and acceptor, crucial for anchoring ligands to their biological targets. nih.gov The N'-substituent, which is an ethyl group in the titular compound, plays a significant role in defining the molecule's properties.

Variations in the alkyl chain can affect:

Solubility and Lipophilicity: Longer or more branched alkyl chains generally increase lipophilicity, which can affect cell membrane permeability and bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility. biointerfaceresearch.com

Binding Affinity and Selectivity: The size and shape of the alkyl group must be complementary to the binding pocket of the target protein. Even small changes, such as extending an ethyl group to a propyl or butyl group, can lead to steric clashes or improved van der Waals interactions, thereby altering potency and selectivity. ontosight.ainih.gov

Conformational Flexibility: The alkyl chain influences the conformational preferences of the urea group. Studies on N-alkyl-N'-aryl ureas have shown that the methylation pattern significantly impacts the molecule's conformational free-energy landscape, which is critical for rational drug design. nih.gov The introduction of an alkyl group can disrupt the planarity often seen in diaryl ureas, which can enhance solubility. nih.gov

In the context of this compound, the ethyl group provides a balance of lipophilicity and size, likely optimized for a specific biological target.

Impact of Halogen Substitution (e.g., Bromine) on Molecular Interactions

The presence of a halogen atom, particularly bromine, is a key structural feature that medicinal chemists use to modulate a compound's properties. researchgate.netresearchgate.net Halogens can influence biological activity through several mechanisms:

Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. unc.edu This directional interaction can significantly enhance binding affinity and selectivity. researchgate.netrsc.org The strength of this bond generally follows the trend I > Br > Cl > F. unc.edu

Lipophilicity and Permeability: Halogenation typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.net

Metabolic Stability: Introducing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life.

Steric and Electronic Effects: The size and electronegativity of the bromine atom influence the shape and electronic distribution of the pyridine ring, which can dictate how the molecule fits into a binding site. mdpi.com

In this compound, the bromine atom is well-positioned to form halogen bonds with a target protein, potentially playing a crucial role in its mechanism of action. unc.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

QSAR represents a more advanced approach to SAR, using mathematical models to correlate the chemical structures of compounds with their biological activities. creative-proteomics.comoncodesign-services.com For urea derivatives, QSAR is a powerful tool for predicting the activity of unsynthesized compounds and for understanding the key physicochemical properties that drive activity. nih.govscirp.orgarabjchem.org

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors and the selection of an appropriate statistical method. scirp.orgorientjchem.org

Descriptor Selection: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be broadly categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D): Based on the 3D structure (e.g., molecular surface area, volume).

Physicochemical: Properties like logP (lipophilicity), polarizability, and dipole moment.

Quantum Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, partial atomic charges).

For urea derivatives, studies have shown that descriptors related to size, aromaticity, polarizability, and degree of branching are often important for predicting activity. nih.govmui.ac.ir

Model Development: Once descriptors are calculated for a set of compounds (a "training set"), a mathematical model is built to relate these descriptors to the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating activity to a combination of descriptors. arabjchem.org

Partial Least Squares (PLS): A regression technique suitable for data with many, potentially correlated, descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govarabjchem.org

Table 2: Common QSAR Descriptors for Urea Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching and compactness. |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Geometrical (3D) | Molecular Surface Area | Size and shape of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting capability. |

Predictive Capabilities of QSAR for Urea Derivatives

The ultimate goal of a QSAR model is to accurately predict the activity of new, untested compounds. The predictive power of a model is assessed through rigorous validation procedures.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to test the model's robustness on the training set itself. The cross-validated correlation coefficient (q²) is a key metric; a value greater than 0.5 is generally considered indicative of a model with good predictive ability. tandfonline.com

External Validation: The model is used to predict the activities of an independent "test set" of compounds that were not used in model development. The predictive correlation coefficient (pred_r²) measures how well the model performs on this external set. tandfonline.com

Well-validated QSAR models for urea derivatives have demonstrated significant predictive capabilities. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have successfully modeled steric and electrostatic contributions to activity, yielding models with high predictive correlation coefficients. nih.gov These models not only predict potency but also provide visual, 3D maps that highlight regions around the molecule where modifications are likely to increase or decrease activity, thus guiding further ligand design. nih.gov

Design Principles for Novel Pyridine-Urea Scaffolds

The pyridine-urea scaffold, exemplified by the compound this compound, serves as a foundational structure in modern medicinal chemistry. rsc.org This framework is a "privileged scaffold," meaning it is consistently found in a wide range of FDA-approved drugs and biologically active compounds. rsc.orgresearchgate.net Its value lies in the unique combination of the pyridine ring, a weakly basic and water-soluble heterocycle, and the urea moiety, which is an excellent hydrogen bond donor and acceptor. mdpi.comnih.gov The design of novel compounds based on this scaffold involves several key strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Molecular hybridization is a rational design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. mdpi.comresearchgate.net This approach aims to create a molecule with improved affinity, better efficacy, and potentially a more advantageous pharmacological profile than the individual parent molecules. mdpi.com

In the context of pyridine-urea scaffolds, this strategy has been notably successful, particularly in the development of anticancer agents. nih.govkorea.ac.kr Many potent enzyme inhibitors, such as the VEGFR-2 inhibitor Sorafenib, feature a pyridine ring and a urea linker. mdpi.comnih.gov Researchers leverage this knowledge by using the pyridine-urea core as a foundational element for creating new hybrid compounds. mdpi.comnih.gov

The design process often involves:

Combining Known Pharmacophores: Linking the pyridine-urea scaffold with other known anticancer pharmacophores, such as quinazoline (B50416) moieties. mdpi.com Quinazolines are versatile heterocyclic compounds recognized for their potent cytotoxic activity against various cancer types. mdpi.com

Strategic Linking: The urea moiety acts as a crucial linker, connecting the pyridine head with another functional group or carrier molecule. mdpi.com This strategic linkage can lead to increased selectivity, reduced side effects, and overcome drug resistance. mdpi.com

Bioisosteric Replacement: In some designs, the urea group can be replaced by its bioisostere, thiourea, to explore different biological activities and interactions with target proteins.

This hybridization technique has led to the development of compounds with potent submicromolar anticancer activity against cell lines like breast (MCF7) and colon (HCT116) cancer. researchgate.netnih.govkorea.ac.kr

Scaffold decoration involves the systematic modification of a core molecular structure to explore the chemical space and optimize biological activity. For the pyridine-urea scaffold, diversification is typically achieved by introducing various substituents at different positions on both the pyridine ring and the terminal group of the urea chain. dovepress.com

The synthesis of this compound itself involves the reaction between 2-Amino-4-bromopyridine (B18318) and Ethyl isocyanate, a method that allows for significant diversification by simply varying the isocyanate reactant. evitachem.comchemicalbook.com

Key diversification strategies include:

Substitution on the Pyridine Ring: Introducing different functional groups (e.g., methoxy, trifluoromethyl, cyano) onto the pyridine core can significantly alter the compound's electronic properties, lipophilicity, and ability to form interactions with the target protein. nih.gov For instance, a study exploring N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives found that introducing a 1-methylpiperidin-4-yl group resulted in excellent activity against four different cancer cell lines. mdpi.com

Varying the Urea Substituent: Modifying the N'-substituent of the urea group is a common strategy. This can range from simple alkyl chains (like the ethyl group in this compound) to complex aryl or heterocyclic moieties. mdpi.com These modifications directly impact the molecule's interaction with the target's binding pocket.

Linker Modification: The nature and length of any linker between the core scaffold and other parts of the molecule can be adjusted. This includes using different chain lengths or introducing atoms like sulfur (thiourea derivatives) to fine-tune the compound's conformational flexibility and binding properties.

The impact of these decorations is evident in the varying biological activities of the resulting analogues.

Table 1: Research Findings on Decorated Pyridine-Urea Scaffolds

| Compound | Scaffold Decoration | Cell Line | Activity | Source |

|---|---|---|---|---|

| 8a | Pyridine-urea hybridized with a 3-methoxy-1H-indazole moiety | MCF7 (Breast Cancer) | GI₅₀ = 0.06 µM | nih.gov, researchgate.net |

| 8h | Pyridine-urea hybridized with a different substituted indazole | HCT116 (Colon Cancer) | GI₅₀ = 0.33 µM | nih.gov, researchgate.net |

| 9b | N-aryl-N'-arylmethylurea with 1-methylpiperidin-4-yl group | MCF7 (Breast Cancer) | IC₅₀ < 3 µM | mdpi.com |

| 9d | N-aryl-N'-arylmethylurea with 1-methylpiperidin-4-yl group | PC3 (Prostate Cancer) | IC₅₀ < 3 µM | mdpi.com |

GI₅₀: 50% Growth Inhibition concentration; IC₅₀: 50% Inhibitory Concentration.

Rational design leverages an understanding of the target protein's three-dimensional structure and binding site to guide the development of new ligands. korea.ac.kr This approach is heavily reliant on computational tools to predict and validate the binding of novel compounds, accelerating the drug discovery process. researchgate.net

For pyridine-urea scaffolds, computational methods are integral to the design and optimization cycle:

Molecular Docking: This technique is used to predict the preferred binding orientation of a designed compound within the active site of a target protein, such as VEGFR2 or other kinases. researchgate.net It helps researchers understand how the urea's NH groups form crucial hydrogen bonds and how the pyridine and other aromatic parts engage in interactions like π-stacking. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the ligand-protein complex over time. mdpi.comnih.gov These simulations provide insights into the dynamic behavior of the compound in the binding pocket, confirming the stability of key interactions predicted by docking.

Binding Free Energy Calculations: Methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) are employed to calculate the binding free energy of the designed compounds. nih.gov This provides a quantitative estimate of the binding affinity, allowing for the ranking of different potential derivatives before their synthesis. researchgate.net

These computational approaches were used to validate the affinity of potent pyridine-urea hybrid compounds for the VEGFR2 enzyme, confirming that the designed molecules could establish stable and favorable interactions within the binding cavity. mdpi.comresearchgate.netnih.gov By integrating structural data and computational analysis, chemists can prioritize the synthesis of compounds with the highest probability of success, making the design of novel pyridine-urea derivatives more efficient and targeted.

Mechanistic Studies and Reaction Chemistry of 1 4 Bromopyridin 2 Yl 3 Ethylurea

Investigations into Carbon-Bromine Bond Reactivity in the Pyridine (B92270) Ring

The carbon-bromine bond on the pyridine ring of 1-(4-Bromopyridin-2-yl)-3-ethylurea is a key site for synthetic modification. The electron-deficient nature of the pyridine ring, combined with the presence of the bromine atom, a good leaving group, dictates its reactivity in cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactivity (e.g., Suzuki, Negishi, Sonogashira)

The C-Br bond at the 4-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.com While specific studies on this compound are not extensively documented, the reactivity of similar 4-bromopyridine (B75155) derivatives provides a strong indication of its potential synthetic utility. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent with an aryl halide. fishersci.comlibretexts.org The reaction of this compound with various arylboronic acids is expected to proceed efficiently in the presence of a palladium catalyst and a base. mdpi.com The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. fishersci.com The functionalization of 4-bromopyridine derivatives via Suzuki coupling has been shown to be effective, though it can be challenging under certain conditions. nih.gov

Negishi Coupling: This cross-coupling reaction involves the use of an organozinc reagent. The preparation of 4-pyridylzinc bromides from 4-bromopyridines has been accomplished by direct insertion of active zinc. koreascience.kr These organozinc reagents can then couple with various electrophiles. koreascience.kr This suggests that this compound could be converted to its corresponding organozinc derivative for subsequent coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of bromopyridine derivatives, including 2-amino-3-bromopyridines, has been successfully demonstrated, yielding the corresponding alkynylpyridines in good yields under optimized conditions. researchgate.netscirp.org This indicates a high probability of success for the coupling of this compound with various terminal alkynes.

Table 1: Representative Conditions for Cross-Coupling Reactions of Bromopyridine Derivatives

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | 80-120 °C | mdpi.comfishersci.comresearchgate.net |

| Negishi | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Not required | THF or DMF | Room Temp. to 65 °C | koreascience.kr |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or Toluene | Room Temp. to 100 °C | wikipedia.orgresearchgate.netscirp.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of the bromine atom. 4-Bromopyridines generally exhibit a higher propensity for SNAr reactions compared to their 3-bromo isomers. rsc.orgnih.govresearchgate.net

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored. The kinetics of nucleophilic substitution of bromopyridines with various nucleophiles like methoxide (B1231860) and phenoxide ions have been studied, providing a basis for predicting the reactivity of the title compound. acs.org

Reactivity of the Urea (B33335) Functionality

The ethylurea (B42620) moiety of this compound plays a crucial role in its molecular recognition and supramolecular behavior due to its capacity for hydrogen bonding and tautomerism.

Hydrogen Bonding Networks and Supramolecular Assembly

The urea group contains two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), making it an excellent functional group for forming robust hydrogen bonds. nih.govmdpi.com These interactions can lead to the formation of well-defined supramolecular structures in the solid state and in solution. researchgate.nettandfonline.comnih.gov

N,N'-disubstituted ureas, such as the ethylurea group in the title compound, commonly form one-dimensional hydrogen-bonded chains or tapes. tandfonline.com The specific hydrogen-bonding patterns can be influenced by the nature of the substituents and the presence of other functional groups in the molecule. dntb.gov.uadeu.edu.tr The pyridine nitrogen atom in this compound can also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional supramolecular architectures. The study of phenylurea herbicides has also highlighted the importance of supramolecular interactions in their environmental behavior and extraction. nih.govdeswater.com

Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant consideration for the urea functionality. wikipedia.org The urea group can theoretically exist in an imidic acid tautomeric form (H-N=C(OH)-N-), although the amide (keto) form is generally much more stable. wikipedia.org

In heterocyclic systems, tautomerism can be influenced by the electronic properties of the ring and its substituents. clockss.orgnih.gov For N-aryl ureas, the planarity of the urea group and the potential for intramolecular hydrogen bonding can influence which tautomer or rotamer is preferred. nih.govrsc.org Computational studies on similar systems have shown that while the imino tautomer might be less stable, its presence can be influenced by conjugation and intermolecular interactions in the crystal lattice. rsc.org The potential for different tautomeric and isomeric forms is a key factor in the biological activity and receptor binding of many urea-containing compounds. researchgate.net

Mechanistic Elucidation of Synthetic Transformations Involving this compound

The synthesis of this compound itself provides insight into its reaction chemistry. It is typically synthesized via the reaction of 2-amino-4-bromopyridine (B18318) with ethyl isocyanate. This reaction is a nucleophilic addition of the amino group of the pyridine to the electrophilic carbon of the isocyanate.

Mechanistic studies of the synthesis of asymmetric ureas have detailed the process, which often involves the formation of an isocyanate intermediate that is then attacked by an amine. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net In the case of this compound's synthesis, the readily available ethyl isocyanate serves as the electrophile.

The subsequent transformations of this compound are governed by the reactivity of its functional groups as discussed previously. Mechanistically, palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fishersci.comlibretexts.org Nucleophilic aromatic substitution proceeds via the formation of a Meisenheimer complex. rsc.org The hydrolysis of phenylureas in acidic media has been shown to occur through an addition-elimination mechanism involving a protonated substrate. researchgate.net These established mechanisms provide a solid framework for understanding and predicting the chemical behavior of this compound in various synthetic contexts.

Catalytic Cycles and Intermediate Identification

The synthesis of N-aryl and N-heteroaryl ureas, such as this compound, is frequently accomplished through palladium-catalyzed cross-coupling reactions. While a specific detailed catalytic cycle for this exact compound is not extensively documented in the literature, a plausible mechanism can be constructed based on well-established principles of palladium-catalyzed C-N bond formation. nih.govbeilstein-journals.orgresearchgate.netsyr.edunobelprize.org

A general catalytic cycle for the formation of an N-aryl urea from an aryl halide typically involves the following key steps:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 4-bromopyridine) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center. nobelprize.org

Ligand Exchange/Amide Binding: The urea nitrogen of a pre-formed urea or an amine nucleophile displaces a ligand from the palladium(II) complex. In the context of forming this compound, this could involve the direct coupling of 4-bromopyridine with ethylurea or a two-step process where an isocyanate is first formed. nih.govsyr.edu

Reductive Elimination: This is the final and product-forming step. The N-pyridyl group and the urea moiety, both attached to the palladium center, couple and are eliminated from the metal, forming the desired C-N bond of the final urea product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. syr.edunobelprize.orgnih.gov

An alternative and practical pathway for the synthesis of unsymmetrical ureas involves the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) to generate an aryl isocyanate intermediate. nih.gov This isocyanate is then trapped in situ by an amine to furnish the final urea.

Plausible Catalytic Cycle for Isocyanate Formation:

| Step | Description | Intermediate |

|---|---|---|

| I | Oxidative addition of 4-bromopyridine to a Pd(0) catalyst. | Arylpalladium(II) halide complex |

| II | Transmetallation with sodium cyanate (NaOCN). | Arylpalladium(II) isocyanate complex |

| III | Reductive elimination of the pyridyl isocyanate. | Pyridyl isocyanate and regenerated Pd(0) catalyst |

Following its formation, the pyridyl isocyanate readily reacts with ethylamine (B1201723) in a nucleophilic addition reaction to yield this compound.

Mechanistic investigations into related systems have provided insights into the nature of the intermediates. For instance, the isolation and characterization of arylpalladium halide and amido complexes have been achieved in studies of Buchwald-Hartwig amination. syr.edu In the coupling of aryl chlorides with sodium cyanate, the reductive elimination from an arylpalladium isocyanate complex has been demonstrated as a key step. nih.gov Cationic palladacycle intermediates have also been isolated and characterized in C-H activation/cross-coupling reactions of arylureas. beilstein-journals.org

Rearrangement Reactions Involving Pyridyl-Urea Systems

Pyridyl-urea systems are known to participate in several types of rearrangement reactions, which can be powerful tools for constructing new molecular frameworks. These rearrangements often involve intramolecular nucleophilic substitution or migration of an aryl group.

Smiles Rearrangement:

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.netscispace.comnih.gov In the context of a pyridyl-urea system, this would typically involve the deprotonated urea nitrogen acting as an intramolecular nucleophile, attacking the electron-deficient pyridine ring at an activated position, leading to the displacement of a leaving group and the formation of a new ring structure or a rearranged product. researchgate.netcam.ac.uk

A notable variant is the Truce-Smiles rearrangement, which involves the migration of an aryl group. The Clayden rearrangement of lithiated ureas is a specific example where an N'-aryl group undergoes a 1,4-N→C transposition to an adjacent N-benzyl carbanion. cam.ac.ukacs.org This reaction proceeds through a Meisenheimer intermediate and has been shown to be tolerant of various electronic properties of the migrating aryl group. cam.ac.ukacs.org

General Mechanism of a Smiles-Type Rearrangement in a Pyridyl-Urea Context:

| Step | Description |

|---|---|

| 1 | Deprotonation of a suitable position, often the urea nitrogen or an adjacent carbon, to generate a nucleophile. |

| 2 | Intramolecular nucleophilic attack on the pyridine ring at a position bearing a suitable leaving group. |

| 3 | Formation of a spirocyclic intermediate (Meisenheimer complex). |

| 4 | Ring-opening and expulsion of the leaving group to yield the rearranged product. |

Hofmann Rearrangement:

The Hofmann rearrangement provides an indirect route to pyridyl ureas and showcases a key rearrangement step involving an isocyanate intermediate. wikipedia.orghiralalpaulcollege.ac.in This reaction typically starts with a primary amide, such as a pyridine carboxamide. Treatment with a halogen (e.g., bromine) and a strong base leads to the formation of an N-bromoamide intermediate. wikipedia.orghiralalpaulcollege.ac.inresearchgate.netorganic-chemistry.org This intermediate then undergoes rearrangement, where the pyridyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form a pyridyl isocyanate. wikipedia.orghiralalpaulcollege.ac.in

This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. researchgate.netthieme-connect.com Reaction with an amine, such as ethylamine, would lead to the formation of the corresponding pyridyl-urea, in this case, this compound. The key rearrangement step is the concerted migration of the R group and the departure of the leaving group. wikipedia.orghiralalpaulcollege.ac.in

Applications and Future Directions in Chemical Research

1-(4-Bromopyridin-2-yl)-3-ethylurea as a Synthetic Intermediate for Complex Molecules

The molecular architecture of this compound, featuring a reactive bromine atom and a hydrogen-bonding urea (B33335) moiety, makes it an excellent starting point for the synthesis of more elaborate molecular structures. Its utility is particularly notable in the construction of diverse heterocyclic systems and as a foundational component for new organic materials.

The N-pyridylurea framework is a key constituent in the synthesis of a variety of heterocyclic compounds, which are central to medicinal chemistry. Pyridine (B92270) derivatives are integral to numerous bioactive compounds, and the urea group can act as a masked isocyanate, facilitating reactions to form larger, fused ring systems. researchgate.net For instance, N,N-dialkyl-N'-pyridylureas, close analogs of this compound, are used in the catalyst-free synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net The process involves the formation of an N-aryl-N'-pyridyl urea which then undergoes cyclocondensation. researchgate.net The bromo-substituent on the pyridine ring of this compound offers a reactive site for cross-coupling reactions, further expanding its potential to create complex, polycyclic molecules such as spiro-oxindoles or other scaffolds found in therapeutic agents. google.com